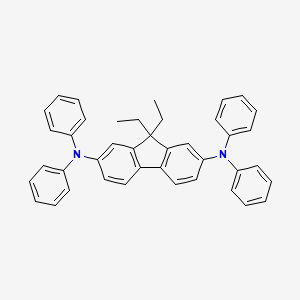
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N',N'-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- is a complex organic compound that belongs to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with diethyl and tetraphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the fluorene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s unique structure allows it to efficiently transport charge and emit light. The diethyl and tetraphenyl groups enhance its stability and performance by preventing aggregation and improving solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: This compound has similar structural features but with dimethyl and naphthyl groups instead of diethyl and tetraphenyl groups.
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: Another similar compound with ethynyl and diphenyl groups.
Uniqueness
The uniqueness of 9H-Fluorene-2,7-diamine, 9,9-diethyl-N,N,N’,N’-tetraphenyl- lies in its specific substitution pattern, which imparts distinct photophysical properties and enhances its performance in optoelectronic applications. The presence of diethyl and tetraphenyl groups provides better solubility and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
114482-25-6 |
|---|---|
Molekularformel |
C41H36N2 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
9,9-diethyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C41H36N2/c1-3-41(4-2)39-29-35(42(31-17-9-5-10-18-31)32-19-11-6-12-20-32)25-27-37(39)38-28-26-36(30-40(38)41)43(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-30H,3-4H2,1-2H3 |
InChI-Schlüssel |
FTRYPUCZKJRTGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


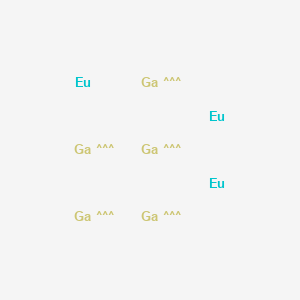
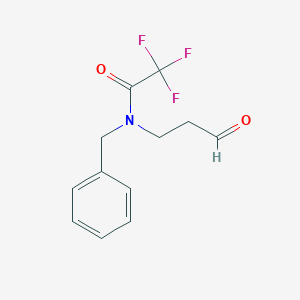
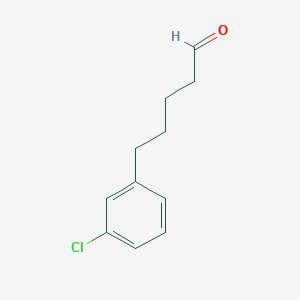
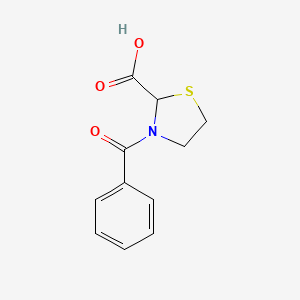
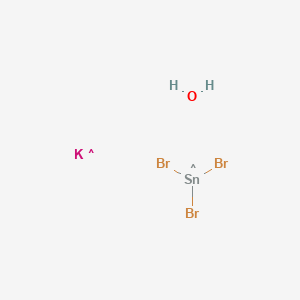
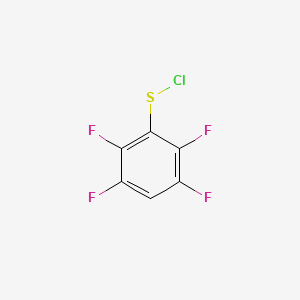
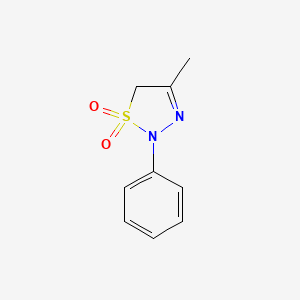
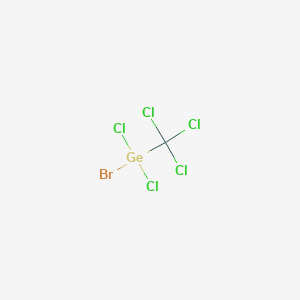
![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
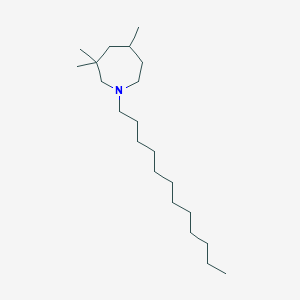
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
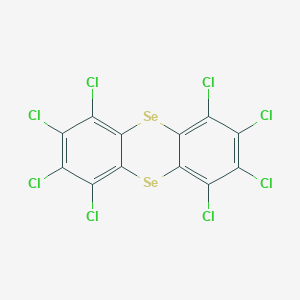
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
